![molecular formula C10H7NO3S B1610851 4-(Thiazol-2-yloxy)benzoic acid CAS No. 56355-20-5](/img/structure/B1610851.png)
4-(Thiazol-2-yloxy)benzoic acid
Overview
Description
4-(Thiazol-2-yloxy)benzoic acid is a heterocyclic organic compound that features a thiazole ring attached to a benzoic acid moiety
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse biological activities . For example, some thiazole derivatives have demonstrated antioxidant properties, suggesting they may interact with pathways involved in oxidative stress .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been shown to exhibit a range of biological activities, suggesting they may have diverse effects at the molecular and cellular level .
Action Environment
The solubility of thiazole compounds in various solvents may suggest that the action of these compounds could be influenced by the surrounding environment.
Biochemical Analysis
Biochemical Properties
4-(Thiazol-2-yloxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its aromaticity and ability to participate in electrophilic and nucleophilic substitution reactions . This compound can interact with enzymes such as thiazole synthase, which is involved in the biosynthesis of thiamine (Vitamin B1). Additionally, this compound may interact with proteins that have binding sites for aromatic compounds, influencing their activity and stability.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450s, which are responsible for the metabolism of various xenobiotics and endogenous compounds . The compound may also affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution within different cellular compartments . Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its biological activity and overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiazol-2-yloxy)benzoic acid typically involves the reaction of 2-mercaptothiazole with 4-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the chlorobenzoic acid, resulting in the formation of the thiazol-2-yloxy linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-(Thiazol-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted thiazole and benzoic acid derivatives.
Scientific Research Applications
4-(Thiazol-2-yloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and as a chemical intermediate in various industrial processes
Comparison with Similar Compounds
Benzothiazole: Shares the thiazole ring but differs in its substitution pattern.
Thiazole: The parent compound of the thiazole ring.
Benzoic Acid: The parent compound of the benzoic acid moiety
Uniqueness: 4-(Thiazol-2-yloxy)benzoic acid is unique due to its combined structural features of both thiazole and benzoic acid, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Biological Activity
4-(Thiazol-2-yloxy)benzoic acid is a compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in scientific research, supported by relevant data and findings.
1. Overview of Biological Activities
The biological activities of this compound are primarily attributed to its thiazole and benzoic acid moieties. These structural features enable the compound to exhibit various pharmacological effects, including:
- Antioxidant
- Analgesic
- Anti-inflammatory
- Antimicrobial
- Antifungal
- Antiviral
- Neuroprotective
- Cytotoxic effects
2.1 Target Interactions
The compound interacts with various cellular targets, influencing multiple biochemical pathways. The thiazole ring's ability to form hydrogen bonds and π-π interactions with amino acids in enzyme active sites is crucial for its biological activity. This interaction can lead to enzyme inhibition or activation, affecting cellular processes.
2.2 Biochemical Pathways
This compound influences several metabolic pathways. Notably, it interacts with cytochrome P450 enzymes, which are vital for the metabolism of xenobiotics and endogenous compounds. This interaction can modulate drug metabolism and detoxification processes.
3. Cellular Effects
The compound has been shown to affect various types of cells by modulating:
- Cell signaling pathways
- Gene expression
- Cellular metabolism
For instance, it may regulate genes involved in oxidative stress response and inflammation, showcasing its potential as an anti-inflammatory agent.
4.1 Solubility and Transport
This compound exhibits solubility in water, alcohol, and ether, which facilitates its transport across cell membranes via solute carrier (SLC) transporters. This transport mechanism is essential for its distribution within different cellular compartments.
4.2 Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage levels in animal models:
- Low doses : Beneficial effects such as antioxidant and anti-inflammatory activities.
- High doses : Potential cytotoxicity.
5. Subcellular Localization
The biological activity of this compound is influenced by its subcellular localization patterns, which determine its interaction with specific organelles and cellular processes.
7. Applications in Scientific Research
This compound holds promise in various fields:
Field | Application |
---|---|
Chemistry | Building block for synthesizing complex molecules |
Biology | Investigated for antimicrobial, antifungal, and antiviral properties |
Medicine | Explored for anti-inflammatory and anticancer drug development |
Industry | Used in dye production, biocides, and as a chemical intermediate |
8. Case Studies and Research Findings
Recent studies have highlighted the compound's potential in treating inflammatory diseases and certain cancers due to its ability to modulate inflammatory pathways and induce apoptosis in cancer cells.
For example:
- A study demonstrated that low concentrations of this compound significantly reduced pro-inflammatory cytokines in vitro.
- Another research highlighted its cytotoxic effects on specific cancer cell lines, suggesting a pathway for therapeutic development.
Properties
IUPAC Name |
4-(1,3-thiazol-2-yloxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9(13)7-1-3-8(4-2-7)14-10-11-5-6-15-10/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITFLUYWYOYCSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509791 | |
Record name | 4-[(1,3-Thiazol-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56355-20-5 | |
Record name | 4-[(1,3-Thiazol-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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